molecular formula C6H11NO3 B13066939 1,4-Oxazepane-5-carboxylic acid

1,4-Oxazepane-5-carboxylic acid

Cat. No.: B13066939
M. Wt: 145.16 g/mol
InChI Key: SYAZJTXQJYCQPS-UHFFFAOYSA-N
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Description

1,4-Oxazepane-5-carboxylic acid is a seven-membered heterocyclic compound that contains both oxygen and nitrogen atoms in its ring structure. This compound is of significant interest due to its unique physico-chemical and biological properties. It is found in both synthetic compounds and natural products and has been reported to possess various pharmacological activities, including anticonvulsant and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-oxazepane-5-carboxylic acid typically involves the intramolecular cyclization of alkenols, alkynols, or hydroxyketones. These reactions are often catalyzed by Brönsted or Lewis acids . One reported method involves the reaction of Fmoc-HSe(TBDMS)-OH immobilized on Wang resin with different nitrobenzenesulfonyl chlorides, followed by alkylation with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides. Cleavage from the polymer support using trifluoroacetic acid (TFA) leads to the removal of the silyl protective group, followed by spontaneous lactonization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,4-Oxazepane-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Trifluoroacetic acid (TFA): Used for cleavage from polymer support and removal of protective groups.

    Triethylsilane (Et3SiH): Used in combination with TFA for cleavage reactions.

    Catalytic hydrogenation: Used for the reduction of nitro groups.

Major Products Formed

Major products formed from these reactions include diastereomeric anilines and various substituted derivatives of this compound .

Scientific Research Applications

1,4-Oxazepane-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 1,4-oxazepane-5-carboxylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its anticonvulsant activity may be related to its ability to modulate neurotransmitter systems, while its antifungal activity may involve disruption of fungal cell membranes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,4-oxazepane-5-carboxylic acid include:

Uniqueness

This compound is unique due to its seven-membered ring structure, which imparts distinct physico-chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

1,4-oxazepane-5-carboxylic acid

InChI

InChI=1S/C6H11NO3/c8-6(9)5-1-3-10-4-2-7-5/h5,7H,1-4H2,(H,8,9)

InChI Key

SYAZJTXQJYCQPS-UHFFFAOYSA-N

Canonical SMILES

C1COCCNC1C(=O)O

Origin of Product

United States

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